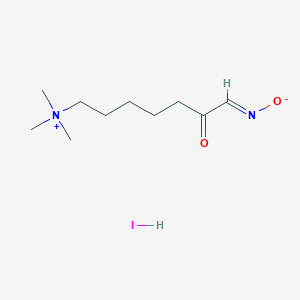![molecular formula C27H18O B12627454 ([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone CAS No. 917980-48-4](/img/structure/B12627454.png)
([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a binaphthyl group attached to a phenylmethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone typically involves the reaction of 1,2-binaphthyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the binaphthyl compound to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: can be compared with other aromatic ketones such as benzophenone and acetophenone. While all these compounds share a common ketone functional group, ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone is unique due to its binaphthyl structure, which imparts distinct chemical and physical properties.
Similar Compounds
- Benzophenone
- Acetophenone
- Fluorenone
These compounds differ in their structural complexity and the presence of additional functional groups, which influence their reactivity and applications.
Propriétés
Numéro CAS |
917980-48-4 |
|---|---|
Formule moléculaire |
C27H18O |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(3-naphthalen-1-ylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-10-2-1-3-11-20)26-18-22-13-5-4-12-21(22)17-25(26)24-16-8-14-19-9-6-7-15-23(19)24/h1-18H |
Clé InChI |
XRZKTIRQUBEDJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)


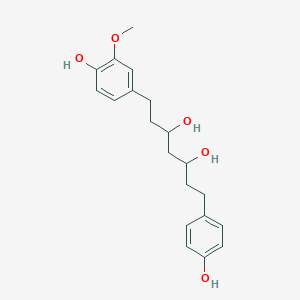
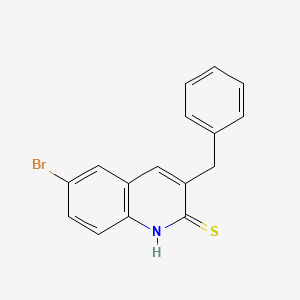
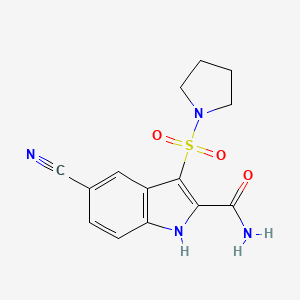
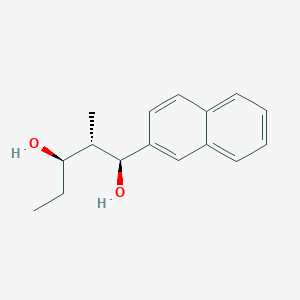
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
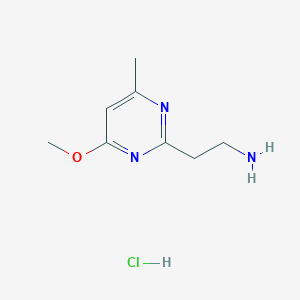
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
